

Technical Guide on the Core Mechanism of Action: Ranolazine

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Compound of Interest		
Compound Name:	CVT-10216	
Cat. No.:	B1669351	Get Quote

This guide provides an in-depth exploration of the molecular mechanism of action of Ranolazine, a drug primarily used for the treatment of chronic angina.

Core Mechanism of Action: Inhibition of the Late Sodium Current (INaL)

The principal mechanism of action of Ranolazine is the inhibition of the late inward sodium current (INaL) in ventricular myocardial cells.[1][2][3] Under normal physiological conditions, the late sodium current is a small, sustained current that contributes to the plateau phase of the cardiac action potential. However, in pathological conditions such as myocardial ischemia, the activity of the late INaL is enhanced, leading to an intracellular sodium overload.[3]

This excess intracellular sodium disrupts the normal function of the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode.[2][4] Consequently, there is an influx of calcium into the cell, leading to intracellular calcium overload.[1][4] This calcium overload is a key contributor to the mechanical and electrical dysfunction observed in the ischemic myocardium, including impaired relaxation, increased diastolic wall stress, and a predisposition to arrhythmias.[1]

Ranolazine selectively inhibits the late INaL, thereby reducing the intracellular sodium and subsequent calcium overload.[3][5] This action helps to restore ionic homeostasis, improve diastolic function, and reduce myocardial oxygen consumption without significantly affecting heart rate or blood pressure.[1][5][6]



Quantitative Data on Ion Channel Inhibition

The following table summarizes the inhibitory concentrations (IC50) of Ranolazine on various cardiac ion channels.

Ion Current	IC50 (μM)	Cell Type/Preparation	Reference
Late INa	5.9	Canine Ventricular Myocytes	[7]
IKr (rapidly activating delayed-rectifier K+ current)	11.5	Canine Ventricular Myocytes	[7][8]
Late ICa	50	Canine Ventricular Myocytes	[7]
INa-Ca (Sodium- Calcium Exchanger Current)	91	Canine Ventricular Myocytes	[7]
Peak ICa	296	Canine Ventricular Myocytes	[7]
IKs (slowly activating delayed-rectifier K+ current)	17% inhibition at 30 μΜ	Canine Ventricular Myocytes	[7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Current Measurement

A standard experimental protocol to determine the effect of Ranolazine on specific ion currents (e.g., IKr, late INa) in isolated cardiac myocytes involves the whole-cell patch-clamp technique.

 Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine).



- Electrode Preparation: Borosilicate glass microelectrodes with a specific resistance are filled with an internal solution mimicking the intracellular ionic composition.
- Cell Clamping: A single myocyte is "patched" with the microelectrode, and the membrane is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.
- Voltage Protocols: Specific voltage-clamp protocols are applied to isolate the ion current of
 interest. For example, to measure IKr, depolarizing pulses are applied from a holding
 potential, followed by a repolarizing ramp or step to elicit the characteristic tail current.
- Drug Application: Ranolazine at various concentrations is perfused into the experimental chamber.
- Data Acquisition and Analysis: The current responses before and after drug application are recorded and analyzed to determine the concentration-dependent inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams



Myocardial Ischemia Ranolazine Increased Late INa Intracellular Na+ Overload Reverse Mode Na+/Ca2+ Exchange

Ischemic Cascade and Ranolazine's Point of Intervention

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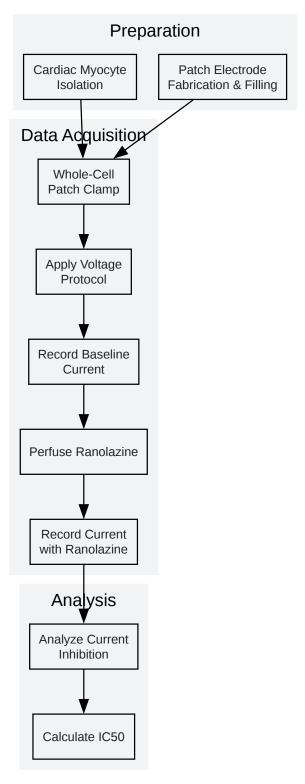
Intracellular Ca2+ Overload

Mechanical & Electrical Dysfunction (Impaired Relaxation, Arrhythmias)

Caption: Pathophysiological cascade of myocardial ischemia and the inhibitory action of Ranolazine.



Experimental Workflow for Ion Channel Analysis



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Caption: A typical experimental workflow for studying the effects of a compound on cardiac ion channels.

Summary of CVT-10216 Mechanism of Action

CVT-10216 is a potent and selective, reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[9] Its mechanism of action is distinct from that of Ranolazine and is not primarily related to cardiovascular ion channel modulation.

Core Mechanism of Action: ALDH2 Inhibition

The primary action of **CVT-10216** is the inhibition of the mitochondrial enzyme ALDH2.[9][10] This enzyme is crucial for the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism.[11] By inhibiting ALDH2, **CVT-10216** leads to an accumulation of acetaldehyde following alcohol consumption. This effect is being investigated for its potential to reduce excessive alcohol intake.[12][13]

Additionally, ALDH2 is involved in the metabolism of other aldehydes and has been implicated in various physiological and pathological processes. Research suggests that **CVT-10216** may have therapeutic potential in conditions such as anxiety and drug addiction.[13][14][15]

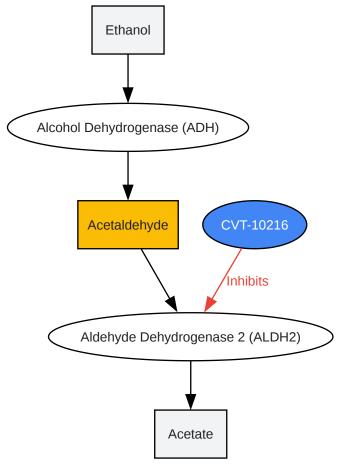
Ouantitative Data on ALDH Inhibition

Enzyme	IC50 (nM)	Reference
ALDH2	29	[9]
ALDH1	1300	[9]

Signaling Pathway Diagram



CVT-10216 Mechanism of Action in Ethanol Metabolism



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Caption: The role of **CVT-10216** in the ethanol metabolism pathway.

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Foundational & Exploratory





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